molecular formula C6H8O4 B074924 cis-Cyclobutane-1,2-dicarboxylic acid CAS No. 1461-94-5

cis-Cyclobutane-1,2-dicarboxylic acid

Cat. No.: B074924
CAS No.: 1461-94-5
M. Wt: 144.12 g/mol
InChI Key: SUSAGCZZQKACKE-ZXZARUISSA-N
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Description

cis-Cyclobutane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C6H8O4 It is a cyclobutane derivative with two carboxylic acid groups attached to adjacent carbon atoms in a cis configuration

Mechanism of Action

Target of Action

cis-Cyclobutane-1,2-dicarboxylic acid (CBDA-4) is a versatile compound with a wide range of applications. It is primarily used as a building block in the synthesis of polymers and metal-organic materials . The compound’s primary targets are therefore the molecules and structures it interacts with during these synthesis processes.

Mode of Action

CBDA-4 interacts with its targets through chemical reactions. For instance, in the synthesis of polymers, CBDA-4 can serve as a diacid monomer or cross-linker . Its mode of action involves forming bonds with other molecules to create larger structures. The cyclobutane ring in CBDA-4 can be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .

Biochemical Pathways

The biochemical pathways affected by CBDA-4 are primarily those involved in the synthesis of materials. For example, in the production of polymers, CBDA-4 can be incorporated into the polymer chain, affecting the properties of the final product . The exact pathways and their downstream effects would depend on the specific synthesis process and the other compounds involved.

Result of Action

The molecular and cellular effects of CBDA-4’s action are largely dependent on its application. In the context of material synthesis, the incorporation of CBDA-4 can result in materials with desirable properties such as cleavability . This can make the resulting materials thermally recyclable or degradable .

Action Environment

The action, efficacy, and stability of CBDA-4 can be influenced by various environmental factors. For instance, the cyclobutane ring in CBDA-4 can be cleaved upon heating , suggesting that temperature is a key factor in its stability and action. Additionally, the synthesis processes in which CBDA-4 is used may require specific conditions (e.g., pH, pressure) for optimal efficacy.

Biochemical Analysis

Molecular Mechanism

It’s known that the cyclobutane ring in cis-Cyclobutane-1,2-dicarboxylic acid can be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have thermocleavability at high temperature . This property suggests that the effects of this compound may change over time, particularly in response to changes in temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclobutane-1,2-dicarboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process is carried out by exposing trans-cinnamic acid to ultraviolet light, which induces a [2+2] cycloaddition reaction, forming the cyclobutane ring . The reaction conditions include maintaining the reaction mixture at a controlled temperature and ensuring adequate UV light exposure to achieve high yields.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized photoreactors that can handle large volumes of trans-cinnamic acid and provide consistent UV light exposure. The reaction is monitored to ensure optimal conversion rates and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-Cyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(1S,2R)-cyclobutane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSAGCZZQKACKE-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424909
Record name (1R,2S)-cyclobutane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-94-5
Record name (1R,2S)-cyclobutane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIS CYCLOBUTANE DICARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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